molecular formula C11H18N2O5 B5226649 3-(2,3-Dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one

3-(2,3-Dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one

Cat. No.: B5226649
M. Wt: 258.27 g/mol
InChI Key: MWWNDXGHGQLHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one: is a complex organic compound with a unique structure that includes a nitro group, a cyclohexene ring, and a dihydroxypropylamino side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the nitro group through nitration reactions. The dihydroxypropylamino side chain is then attached via nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxypropylamino side chain, leading to the formation of carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a metal catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.

Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dihydroxypropylamino side chain can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and influence cellular pathways .

Comparison with Similar Compounds

    N-(2,3-Dihydroxypropyl)arylamides: These compounds share the dihydroxypropylamino side chain but differ in the core structure.

    Bisphenol A diglycidyl ether derivatives: These compounds have similar functional groups but are used primarily in polymer chemistry.

Uniqueness: 3-(2,3-Dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one is unique due to its combination of a nitro group and a cyclohexene ring, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

3-(2,3-dihydroxypropylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2)3-8(12-5-7(15)6-14)10(13(17)18)9(16)4-11/h7,12,14-15H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWNDXGHGQLHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)[N+](=O)[O-])NCC(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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